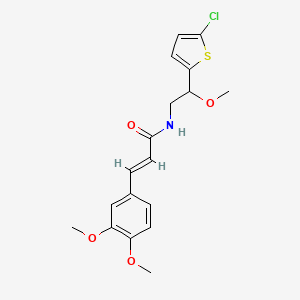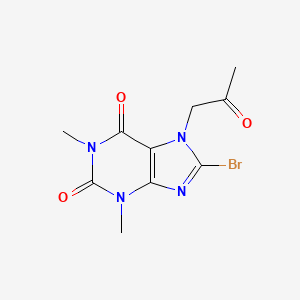![molecular formula C12H14BrN3O2 B2696176 (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one CAS No. 2097940-57-1](/img/structure/B2696176.png)
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a basic structure in many biological compounds, and a pyrrolidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring provides a planar, aromatic structure, while the pyrrolidine ring provides a non-aromatic cyclic structure. The bromine atom would add significant weight and size to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The bromine atom could potentially be replaced in a substitution reaction, and the double bond in the but-2-en-1-one structure could potentially be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of the bromine atom would influence properties such as its boiling point, melting point, and solubility .Aplicaciones Científicas De Investigación
Cascade Reaction Sequences
A study explored the reaction of α-bromo ketones, which may include compounds similar to (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one, under basic conditions. This resulted in the formation of novel pyrrolo[1,2-a]pyrimidine-4,6-diones, highlighting a rapid route to synthesize small molecules through a cascade of alkylation, condensation, elimination, and oxidation (Gao et al., 2007).
Synthesis of Antibacterial Compounds
A study utilized 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, possibly related to the query compound, to synthesize new cyanopyridine derivatives. These compounds were evaluated for antimicrobial activity against various bacteria, demonstrating the potential of these derivatives in antibacterial applications (Bogdanowicz et al., 2013).
Antitumor Activity in Pyrrolo[2,3-d]pyrimidines
Another research focused on synthesizing 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, aiming to inhibit folate receptors (FRs) and the proton-coupled folate transporter (PCFT) in tumor cells. This study underscores the relevance of such compounds in cancer research, particularly in targeting specific cellular transport mechanisms for therapeutic purposes (Wang et al., 2010).
Magnetic Properties of Lanthanide-Nitronyl Nitroxide Complexes
Research on lanthanide-radical complexes involving bromo-substituted compounds, similar to the compound , exhibited single-molecule magnetism behavior. This study is significant for materials science, particularly in the development of new magnetic materials (Xu et al., 2009).
Palladium-Catalyzed C-C Coupling
A study investigated the reaction of 5-bromopyrimidine with various compounds using a palladium catalyst, highlighting its utility in facilitating palladium-catalyzed aryl–aryl C–C coupling reactions. This showcases the compound's role in complex organic synthesis and pharmaceutical development (Verbitskiy et al., 2013).
Structural Studies of Oxidation Products
Research on the oxidation products of pyrrole derivatives, which could include the compound , provided insights into their structural properties, aiding in the understanding of chemical reactions and synthesis pathways (Chierici & Gardini, 1966).
Synthesis of Pyrimidine Derivatives
The synthesis of pyrrolo[2,3-d]-pyrimidines, which may involve similar bromo-substituted compounds, was studied, revealing new methods for producing these derivatives and expanding the knowledge of pyrimidine chemistry (Melik-Ogandzhanyan et al., 1982).
Antiviral Activity of Tubercidin Analogues
A study investigated the antiviral properties of tubercidin analogues, including 5-bromo derivatives. These compounds showed notable inhibitory activity against various viruses, highlighting their potential in antiviral drug development (Bergstrom et al., 1984).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-2-3-11(17)16-5-4-10(8-16)18-12-14-6-9(13)7-15-12/h2-3,6-7,10H,4-5,8H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDKFFSBVVOKRQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

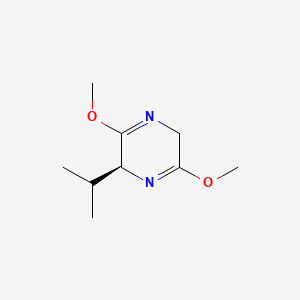
![1-[4-(4-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696094.png)
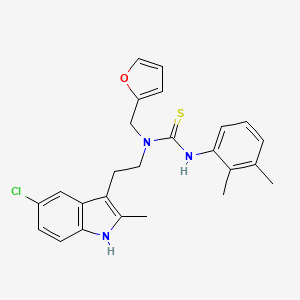
![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2696098.png)
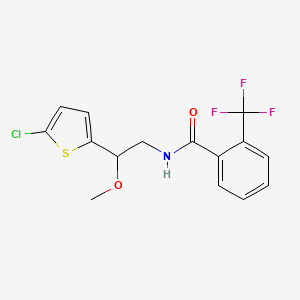
![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)
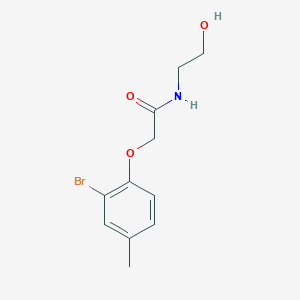
![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)
![[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol](/img/structure/B2696105.png)

